(1R)-2,2-difluorocyclobutan-1-amine
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Overview
Description
(1R)-2,2-difluorocyclobutan-1-amine is a chemical compound characterized by a cyclobutane ring with two fluorine atoms and an amine group attached to it The (1R) designation indicates the specific stereochemistry of the compound, meaning the amine group is positioned in a particular orientation relative to the rest of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-difluorocyclobutan-1-amine typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a cycloaddition reaction of suitable precursors.
Amine Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle reactive fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2-difluorocyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro or nitrile compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R)-2,2-difluorocyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which (1R)-2,2-difluorocyclobutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-2,2-difluorocyclobutan-1-amine: The stereoisomer of the compound with the opposite configuration.
2,2-difluorocyclobutan-1-ol: A compound with a hydroxyl group instead of an amine group.
2,2-difluorocyclobutan-1-thiol: A compound with a thiol group instead of an amine group.
Uniqueness
(1R)-2,2-difluorocyclobutan-1-amine is unique due to its specific stereochemistry and the presence of both fluorine atoms and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(1R)-2,2-difluorocyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)2-1-3(4)7/h3H,1-2,7H2/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJMTZCOQFSWEC-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@@H]1N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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